Structural Differentiation from E40071: Pyridin-2-yl vs. Ethanol Piperazine Terminus Alters Target Engagement Class
The target compound differs from its closest cataloged structural analog E40071 by a single substitution: pyridin-2-yl replacing the ethanol group on the piperazine nitrogen. E40071 was validated as a BMP2 up-regulator with EC50 = 2.73 μM in a high-throughput screen of 20,000 compounds using MC3T3-E1 osteoblast precursor cells, confirmed by mRNA upregulation of BMP2, Runx2, and Osx, Smad1/5/8 phosphorylation, and ALP activity enhancement [1][2]. The pyridin-2-yl substituent introduces a heteroaryl hydrogen-bond acceptor that directs binding toward kinase ATP pockets rather than the BMP2 regulatory pathway. This structural difference reclassifies the target compound from an osteogenic pathway modulator to a kinase-targeted or receptor-modulating scaffold, as evidenced by the inclusion of pyridin-2-yl-piperazine pyrazolo[1,5-a]pyrimidines in patent families covering AAK1, IRAK4, and CDK inhibition [3][4].
| Evidence Dimension | Piperazine N-substituent identity and corresponding biological target class |
|---|---|
| Target Compound Data | 4-(pyridin-2-yl)piperazine terminus; associated with kinase inhibitor patent families (AAK1, IRAK4, CDK) |
| Comparator Or Baseline | E40071: 4-(ethanol)piperazine terminus; BMP2 up-regulator EC50 = 2.73 μM |
| Quantified Difference | BMP2 EC50 for E40071 = 2.73 μM; target compound BMP2 activity not reported; kinase-targeting patent coverage absent for E40071 |
| Conditions | E40071: MC3T3-E1(subclone 14) cell-based HTS model; BMP2 mRNA/protein and downstream marker quantification |
Why This Matters
Procurement of the ethanol analog E40071 for kinase-targeted programs will yield a compound with unintended BMP2 pathway activity, whereas the pyridin-2-yl analog aligns with kinase inhibitor screening cascades documented in the patent literature.
- [1] Han XW et al. Evaluation of osteogenic effects of BMP2 up-regulator E40071 in vitro. Yao Xue Xue Bao. 2016 Mar;51(3):396-402. PMID: 29858898. View Source
- [2] BMP2 expression up-regulator E40071 in vitro anti-osteoporosis activity study. Yao Xue Xue Bao. 2016;51(3):396-402. Chinese full text via yxxb.com.cn. View Source
- [3] Lexicon Pharmaceuticals, Inc. Pyrazolo[1,5-a]pyrimidine-based compounds as AAK1 inhibitors. US Patent Application 20140275082. Filed 2013-03-05. View Source
- [4] Merck Sharp & Dohme Corp. Pyrazolo[1,5-a]pyrimidine derivatives as IRAK4 modulators. US Patent 10,329,295. Issued 2019-06-25. View Source
